The compound with the identifier 955085-14-0 is known as Carbocalcitonin. It is a synthetic peptide that mimics the action of calcitonin, a hormone produced by the thyroid gland that helps regulate calcium levels in the body. Carbocalcitonin is primarily used in scientific research and pharmaceutical applications, particularly in studies related to bone metabolism and disorders such as osteoporosis.
Carbocalcitonin is synthesized through laboratory methods, specifically using solid-phase peptide synthesis. It falls under the classification of peptides and is recognized for its role in calcium homeostasis and potential therapeutic applications in bone-related diseases. Its chemical structure is characterized by a sequence of amino acids that confer its biological activity.
The synthesis of Carbocalcitonin involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The final product is obtained through lyophilization, ensuring stability and activity for further applications.
Carbocalcitonin has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is , with a molecular weight of approximately 3363.8 g/mol. The structure includes various functional groups that are critical for its biological activity.
The specific sequence of Carbocalcitonin includes residues such as Serine, Asparagine, Leucine, and others, arranged in a cyclic conformation which enhances its stability and receptor binding properties.
Carbocalcitonin's biological activity primarily involves interactions with calcitonin receptors located on osteoclasts and osteoblasts, influencing calcium metabolism and bone density.
The mechanism by which Carbocalcitonin exerts its effects includes:
The mechanism of action of Carbocalcitonin involves several steps:
Research indicates that Carbocalcitonin effectively reduces serum calcium levels and promotes bone formation in various experimental models.
Carbocalcitonin appears as a white to off-white powder. Its solubility profile indicates it is soluble in water, which is important for its application in biological systems.
Carbocalcitonin has several applications in scientific research:
Solanezumab is a humanized monoclonal antibody belonging to the immunoglobulin G1 (IgG1) subclass. Unlike small molecules, monoclonal antibodies follow a systematic naming convention established by the International Nonproprietary Names (INN) system rather than traditional IUPAC nomenclature. The suffix -zumab indicates its humanized origin and monoclonal antibody structure. The systematic name Anti-Amyloid Beta Monoclonal Antibody (Mid-Domain Specific) reflects its biological target specificity toward the central region of the amyloid-β peptide (Aβ) [1] [6] [8].
The antibody is engineered through complementarity-determining region (CDR) grafting from a murine precursor onto a human IgG1 framework, resulting in reduced immunogenicity while retaining high affinity for soluble Aβ monomers. This structural characteristic defines its pharmacological classification as a disease-modifying therapeutic candidate for Alzheimer's disease pathology [1] [8].
Table 1: Nomenclature and Classification of Solanezumab
Nomenclature System | Designation | Description |
---|---|---|
Chemical Abstract Service (CAS) | 955085-14-0 | Unique registry identifier |
Synonyms | LY2062430, LY-2062430 | Developmental/research codes |
INN | Solanezumab | International nonproprietary name |
Biological Target | Amyloid-β (mid-domain) | Antigen specificity |
The primary structure of Solanezumab consists of two identical heavy chains (≈50 kDa each) and two identical light chains (≈25 kDa each), yielding a total molecular mass of approximately 144.8–144.34 kDa as confirmed by mass spectrometry [1] [8]. The molecular formula is not conventionally specified for monoclonal antibodies due to their macroheterogeneity in post-translational modifications, including glycosylation variants. However, the core polypeptide structure can be represented as C₆₄₅₂H₁₀₀₁₂N₁₇₁₂O₂₀₁₈S₄₂, accounting for the conserved framework of human IgG1 antibodies [6].
Stereochemical configuration in Solanezumab involves thousands of chiral centers inherent to its L-amino acid backbone. Each residue (excluding glycine) possesses an S-configuration at its alpha-carbon, with additional stereocenters in side chains (e.g., R-configuration of threonine β-carbons). The antigen-binding site exhibits specific three-dimensional stereochemistry enabling high-affinity interaction with residues 16–26 (mid-domain) of the Aβ peptide. This binding pocket contains critical stereochemical elements including (1) a concave paratope surface complementary to the Aβ β-hairpin conformation, (2) specific R/S configurations in CDR residues governing hydrogen bonding networks, and (3) spatial orientation of aromatic residues enabling π-stacking with Aβ Phe19/Phe20 [3] [8] [10].
Table 2: Molecular Characteristics of Solanezumab
Parameter | Value | Analytical Method |
---|---|---|
Molecular Weight | 144.34 kDa (Selleckchem); 144.8 kDa (MedChemExpress) | Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) |
Heavy Chain Mass | ≈50 kDa | Mass spectrometry |
Light Chain Mass | ≈25 kDa | Mass spectrometry |
Isoelectric Point (pI) | 8.2–8.6 (predicted) | Capillary isoelectric focusing |
Glycosylation Sites | N297 (Fc region) | Liquid chromatography-mass spectrometry (LC-MS) |
Solanezumab exhibits distinctive physicochemical properties compared to small-molecule drugs due to its proteinaceous nature. Traditional descriptors like LogP (partition coefficient) are not applicable as the molecule does not partition into octanol-water phases. Instead, its surface hydrophobicity index (SHI) is approximately 0.35, calculated from hydrophobic interaction chromatography retention times [4] [8]. Ionization constants (pKa) are not defined for the intact antibody, though individual amino acids exhibit characteristic pKa values (e.g., aspartic acid ≈3.9, lysine ≈10.5) influencing overall charge distribution.
The solubility profile is formulation-dependent. Solanezumab demonstrates high solubility (>50 mg/mL) in physiological buffers (pH 5.0–7.4) but undergoes concentration-dependent aggregation above 100 mg/mL. Commercial formulations use stabilizing excipients including 100 mM proline acetate and 20 mM arginine at pH 5.0 to maintain colloidal stability. The isoelectric precipitation region occurs between pH 5.8–7.1, necessitating careful pH control during storage and administration [8] [9].
Temperature sensitivity studies show irreversible aggregation occurs at >40°C, with optimal stability maintained at -20°C in lyophilized form or 2–8°C in solution. The thermal denaturation midpoint (Tm) is 67.5°C as determined by differential scanning calorimetry [9].
Mass Spectrometry: Intact mass analysis via quadrupole-time-of-flight (Q-TOF) MS under non-reducing conditions shows a major peak at 144,340 ± 50 Da, consistent with glycosylated IgG1. Liquid chromatography-MS (LC-MS) of reduced antibody reveals heavy chains at 50,123 Da and light chains at 23,456 Da. Glycosylation profiling identifies G0F/G1F (90%) and minor mannose-5 (10%) N-glycans at Asn297 [1] [8].
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) spectra display characteristic amide I (1630–1690 cm⁻¹, C=O stretch) and amide II (1480–1575 cm⁻¹, N-H bend) bands. The secondary structure composition derived from amide I deconvolution shows 65% β-sheet, 12% α-helix, and 23% random coil/turn, consistent with IgG fold topology. Raman spectroscopy detects disulfide stretching at 510–540 cm⁻¹ and tyrosine doublet ratio (I₈₅₀/I₈₃₀) of 1.2, indicating solvent-exposed Tyr residues [5] [8].
Nuclear Magnetic Resonance: Solution-state NMR of the Fab fragment exhibits well-dispersed amide proton signals (7.5–9.5 ppm) confirming proper folding. Heteronuclear single quantum coherence (HSQC) spectra show >90% of expected cross-peaks, validating structural integrity. Solid-state NMR is employed for studying Aβ-bound complexes, revealing chemical shift perturbations centered on CDR-H3 residues upon antigen binding [5].
X-ray crystallography of the Solanezumab Fab fragment in complex with Aβ(12–28) peptide (PDB: 4XXD) reveals a β-hairpin conformation of Aβ bound within a deep cleft formed by CDR-L3, CDR-H2, and CDR-H3. The antigen-antibody interface buries 780 Ų surface area with key interactions including: (1) salt bridge between Aβ Glu22 and Arg96(H), (2) hydrogen bonds between Aβ Asp23 and Ser31(H), and (3) hydrophobic contacts with Aβ Phe19/Phe20. The crystal lattice belongs to space group P2₁2₁2₁ with unit cell dimensions a=47.2 Å, b=58.8 Å, c=112.4 Å [1] [6].
Regarding polymorphism, Solanezumab exhibits conformational microheterogeneity rather than crystalline polymorphs due to its biological nature. However, aggregation states represent functionally relevant "polymorphs":
Characterization techniques include:
Table 3: Biophysical Characterization Techniques for Solanezumab Polymorphism
Analytical Method | Parameter Measured | Specification | Detection Limit |
---|---|---|---|
Size-exclusion chromatography (SEC) | Monomer percentage | ≥98% | 0.1% aggregates |
Micro-flow imaging (MFI) | Subvisible particles | ≤6,000 particles/mL (>10 µm) | 1 µm particle size |
Circular dichroism (CD) | Secondary structure | β-sheet content ≥60% | 0.1% structural change |
Analytical ultracentrifugation (AUC) | Sedimentation coefficient | 6.4 S (monomer) | 0.01 S |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: